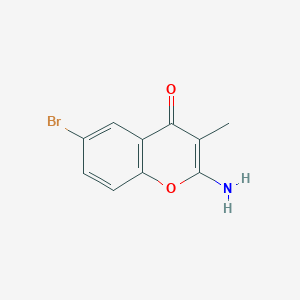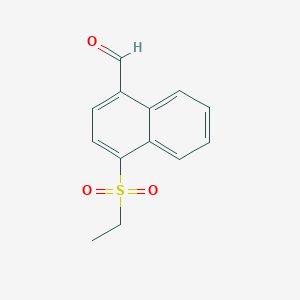
(4-Amino-5-iodopyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-5-iodopyridin-3-yl)methanol is a chemical compound with the molecular formula C6H7IN2O and a molecular weight of 250.04 g/mol It is characterized by the presence of an amino group, an iodine atom, and a hydroxymethyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-5-iodopyridin-3-yl)methanol typically involves the iodination of a pyridine derivative followed by the introduction of an amino group and a hydroxymethyl group. One common synthetic route includes the following steps:
Iodination: A pyridine derivative is iodinated using iodine and a suitable oxidizing agent.
Amination: The iodinated pyridine is then subjected to amination using ammonia or an amine source.
Hydroxymethylation: Finally, the compound undergoes hydroxymethylation using formaldehyde or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-5-iodopyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium azide, sodium methoxide.
Major Products Formed
Oxidation: Formation of (4-Amino-5-iodopyridin-3-yl)carboxylic acid.
Reduction: Formation of (4-Amino-5-aminopyridin-3-yl)methanol.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Amino-5-iodopyridin-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of (4-Amino-5-iodopyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein conformation. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Amino-5-bromopyridin-3-yl)methanol
- (4-Amino-5-chloropyridin-3-yl)methanol
- (4-Amino-5-fluoropyridin-3-yl)methanol
Comparison
Compared to its analogs, (4-Amino-5-iodopyridin-3-yl)methanol is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets. Additionally, the larger atomic radius of iodine compared to other halogens can affect the compound’s steric properties and overall molecular conformation .
Eigenschaften
Molekularformel |
C6H7IN2O |
|---|---|
Molekulargewicht |
250.04 g/mol |
IUPAC-Name |
(4-amino-5-iodopyridin-3-yl)methanol |
InChI |
InChI=1S/C6H7IN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2,(H2,8,9) |
InChI-Schlüssel |
PLHPTJGXMVNHHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)I)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methylspiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B11863599.png)

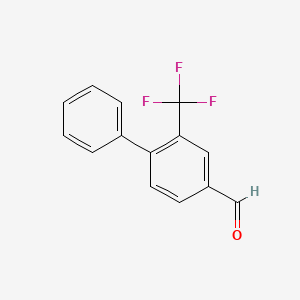
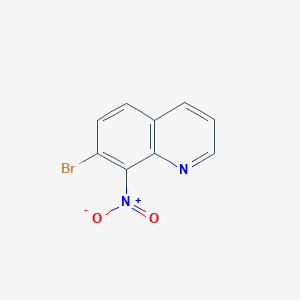

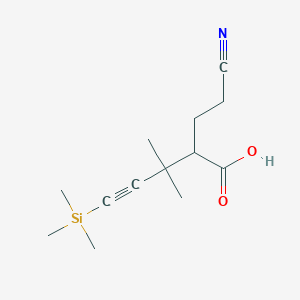


![4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine](/img/structure/B11863670.png)
